molecular formula C28H26N4O4S2 B12129939 3,3'-(Benzene-1,4-diyldimethanediyl)bis{5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione}

3,3'-(Benzene-1,4-diyldimethanediyl)bis{5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione}

Cat. No.: B12129939
M. Wt: 546.7 g/mol
InChI Key: VOOWXZBELSEAED-UHFFFAOYSA-N
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Description

3,3’-(Benzene-1,4-diyldimethanediyl)bis{5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione} is a complex organic compound characterized by its unique structure, which includes a benzene ring, thiazolidine dione groups, and methylphenyl amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Benzene-1,4-diyldimethanediyl)bis{5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione} typically involves multiple steps. One common method includes the reaction of benzene-1,4-diyldimethanediyl bisamine with 4-methylphenyl isothiocyanate, followed by cyclization to form the thiazolidine dione rings. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and precise control of reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Benzene-1,4-diyldimethanediyl)bis{5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione} can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3,3’-(Benzene-1,4-diyldimethanediyl)bis{5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione} has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3’-(Benzene-1,4-diyldimethanediyl)bis{5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione} involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3,3’-(Benzene-1,4-diyldimethanediyl)bis{5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione} include:

  • 1,1’-(Biphenyl-4,4’-diyl)bis(3-aryl-5-phenylformazans)
  • 1,1’-(Biphenyl-4,4’-diyl)bis(3-aryl-5-phenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium) perchlorates

Uniqueness

What sets 3,3’-(Benzene-1,4-diyldimethanediyl)bis{5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione} apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties

Properties

Molecular Formula

C28H26N4O4S2

Molecular Weight

546.7 g/mol

IUPAC Name

5-(4-methylanilino)-3-[[4-[[5-(4-methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]phenyl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C28H26N4O4S2/c1-17-3-11-21(12-4-17)29-23-25(33)31(27(35)37-23)15-19-7-9-20(10-8-19)16-32-26(34)24(38-28(32)36)30-22-13-5-18(2)6-14-22/h3-14,23-24,29-30H,15-16H2,1-2H3

InChI Key

VOOWXZBELSEAED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)CN4C(=O)C(SC4=O)NC5=CC=C(C=C5)C

Origin of Product

United States

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